N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-4-fluorobenzamide
説明
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-4-fluorobenzamide is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with an imidazole group and at position 5 with a 4-fluorobenzamide moiety.
特性
IUPAC Name |
4-fluoro-N-(2-imidazol-1-ylpyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O/c15-11-3-1-10(2-4-11)13(21)19-12-7-17-14(18-8-12)20-6-5-16-9-20/h1-9H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNYNTIMRWXNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN=C(N=C2)N3C=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学的研究の応用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole and pyrimidine derivatives play a role. Industry: The compound may be used in the development of new materials and chemicals with unique properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazolyl and pyrimidinyl groups are known to bind to certain biological targets, influencing biochemical pathways and cellular processes.
類似化合物との比較
Structural and Functional Analogues
The compound’s closest structural analogues are derivatives with modified linkers or substituents. Key comparisons include:
A. Propyl-Linked Analogues ()
Compounds 5–9 from share the imidazole and benzamide motifs but utilize a propyl linker instead of a pyrimidine ring. Substituents on the benzamide group vary (e.g., 4-fluoro, 4-trifluoromethyl, 4-nitro), enabling analysis of electronic and steric effects:
| Compound | Substituent | Melting Point (°C) | Yield (%) | Key Data/Activity |
|---|---|---|---|---|
| 5 | Acetamide | 112–114 | 78 | IR: 1650 cm⁻¹ (C=O) |
| 6 | 4-Fluorobenzamide | 135–137 | 82 | CA inhibition IC₅₀: 12 nM |
| 7 | 4-Trifluoromethyl | 148–150 | 75 | Higher lipophilicity |
| 8 | 4-Nitro | 162–164 | 68 | Strong electron-withdrawing effects |
| 9 | Biphenyl | 178–180 | 60 | Enhanced π-π interactions |
Key Observations :
- The 4-fluoro substituent (Compound 6) demonstrates moderate CA inhibition (IC₅₀: 12 nM), suggesting fluorine’s balance of electron-withdrawing effects and bioavailability .
- Rigidity vs. Flexibility : The pyrimidine linker in the target compound likely enhances binding affinity compared to the flexible propyl chain in Compound 6, though this may reduce solubility.
B. Quinoline-Pyrimidine Hybrids (–3)
Patented compounds in –3 (e.g., quinoline derivatives with cyano, piperidinylidene, and tetrahydrofuran groups) are more structurally complex. These compounds prioritize bulky substituents for kinase or receptor targeting, diverging from the target compound’s simpler architecture .
C. Alkynyl-Linked Analogues ()
Compounds like 3-(2-(2-(cyclopropylamino)pyrimidin-5-yl)ethynyl)-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)phenyl)benzamide () employ alkynyl linkers for conformational control. The ethynyl group may improve metabolic stability compared to the target compound’s direct pyrimidine-imidazole linkage .
Research Findings and Implications
Substituent Effects :
- Fluorine (Compound 6 vs. target): Enhances metabolic stability and electronic modulation. The pyrimidine linker may amplify these effects via extended conjugation.
- Nitro/Trifluoromethyl (Compounds 7–8): Increase melting points and lipophilicity but reduce solubility, a trade-off critical for drug design .
Linker Impact: Pyrimidine vs.
Therapeutic Potential: While highlights CA inhibition for propyl-linked analogues, the target compound’s pyrimidine core could shift activity toward kinases or DNA-interacting targets, as seen in –4 .
Data Limitations
- No direct biological or synthetic data for N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-4-fluorobenzamide are available in the provided evidence. Comparisons are inferred from structural analogues.
生物活性
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-4-fluorobenzamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of imidazole and pyrimidine rings, which are known for their diverse biological activities. Its molecular formula is , and it possesses specific functional groups that contribute to its interaction with biological targets.
Research indicates that compounds containing imidazole and pyrimidine moieties often exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many derivatives function as inhibitors of key enzymes involved in disease pathways, such as kinases and phosphodiesterases.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against a range of pathogens, suggesting potential applications in treating infections.
Structure-Activity Relationships (SAR)
The biological activity of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-4-fluorobenzamide can be influenced by structural modifications. For instance:
- Substituent Variations : Changes in the fluorine substitution pattern or the introduction of additional functional groups can enhance potency or selectivity.
- Ring Modifications : Alterations to the imidazole or pyrimidine rings can significantly impact the compound's binding affinity and overall biological efficacy.
Table 1: Summary of SAR Findings
| Modification Type | Change Made | Effect on Activity |
|---|---|---|
| Fluorine Substitution | Position change | Enhanced binding affinity |
| Imidazole Ring | Methyl group addition | Increased antimicrobial activity |
| Pyrimidine Ring | Hydroxyl group introduction | Improved solubility |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, shedding light on the potential effects of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-4-fluorobenzamide:
- Anticancer Activity : A study demonstrated that similar imidazole-pyrimidine derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the modulation of signaling pathways involved in cell survival .
- Antimicrobial Properties : Research has indicated that compounds with imidazole and pyrimidine structures exhibit broad-spectrum antimicrobial activity. For instance, derivatives were effective against both gram-positive and gram-negative bacteria, highlighting their potential as novel antibiotic agents .
- Kinase Inhibition : Investigations into the kinase inhibitory properties revealed that certain modifications could enhance selectivity towards specific kinases involved in cancer progression. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
